molecular formula C10H20N2O B1373871 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1339164-60-1

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B1373871
CAS No.: 1339164-60-1
M. Wt: 184.28 g/mol
InChI Key: DGFLJEADWWWFGE-UHFFFAOYSA-N
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Description

Background and Significance in Pyrrolidine Chemistry

The chemical compound this compound occupies a significant position within the broader landscape of pyrrolidine chemistry, representing a sophisticated example of how structural modifications can be introduced to enhance the versatility of the basic pyrrolidine scaffold. Pyrrolidine itself, known chemically as tetrahydropyrrole with the molecular formula (CH₂)₄NH, serves as a fundamental building block in organic synthesis and pharmaceutical development. The pyrrolidine ring system is recognized as one of the most prevalent core structures found in biologically active natural products and medicinal molecules, making derivatives such as this compound particularly valuable for drug discovery research.

The structural significance of this compound lies in its combination of multiple functional groups that provide diverse opportunities for chemical modification and biological interaction. The pyrrolidine ring contributes basicity typical of secondary amines, while the aminomethyl substitution introduces additional nitrogen functionality that can participate in hydrogen bonding and electrostatic interactions. The 2,2-dimethylpropan-1-one moiety adds steric bulk and hydrophobic character, potentially influencing the compound's pharmacological properties and metabolic stability. This multifunctional design reflects modern approaches to pharmaceutical chemistry, where compounds are engineered to possess multiple sites for molecular recognition and biological activity.

Research into pyrrolidine derivatives has consistently demonstrated their utility in creating pharmaceuticals that target neurological disorders, with aminomethylpyrrolidine compounds serving as key intermediates in the synthesis of various therapeutic agents. The versatility of the pyrrolidine scaffold extends beyond pharmaceutical applications, encompassing roles in asymmetric synthesis where chiral pyrrolidine derivatives function as organocatalysts for enantioselective transformations. The incorporation of aminomethyl groups into pyrrolidine structures has proven particularly valuable for developing chiral ligands that enhance the efficiency of chemical reactions in industrial processes, highlighting the broader significance of compounds like this compound in synthetic chemistry.

Chemical Classification and Structural Family

The compound this compound belongs to several overlapping chemical classifications that reflect its complex structural architecture and functional group composition. Primarily, it is classified as an aminoketone, a category of organic compounds that contain both amine and ketone functional groups within the same molecular structure. This dual functionality places the compound within the broader family of bifunctional molecules that exhibit rich chemistry due to the presence of both electrophilic and nucleophilic centers.

From a structural perspective, the compound can be categorized as a substituted pyrrolidine derivative, where the basic pyrrolidine ring system has been modified through the attachment of an aminomethyl group at the 3-position and an acyl group at the nitrogen atom. The pyrrolidine ring itself is classified as a saturated heterocycle, specifically a five-membered ring containing one nitrogen atom. This classification is significant because saturated heterocycles often exhibit enhanced stability compared to their unsaturated counterparts while maintaining sufficient reactivity for synthetic transformations.

Chemical Classification Structural Features Functional Groups
Aminoketone C₁₀H₂₀N₂O Ketone, Primary amine, Tertiary amine
Pyrrolidine derivative 5-membered saturated heterocycle N-heterocycle
Tertiary amide N-acyl substitution Amide carbonyl
Aliphatic amine Aminomethyl substituent Primary amine

The compound also falls within the classification of tertiary amides due to the presence of the acyl group attached to the pyrrolidine nitrogen atom. This amide functionality contributes to the compound's overall stability and influences its chemical reactivity patterns. The 2,2-dimethylpropan-1-one portion introduces significant steric hindrance around the carbonyl group, which can affect both the compound's chemical behavior and its biological activity profiles. This structural feature is particularly important in medicinal chemistry, where steric effects can dramatically influence a compound's ability to interact with biological targets.

The aminomethyl substitution at the 3-position of the pyrrolidine ring creates a compound with two nitrogen atoms in different chemical environments, contributing to its classification as a diamine derivative. This dual nitrogen functionality provides multiple sites for protonation under physiological conditions and creates opportunities for complex formation with metal ions, expanding the compound's potential applications in coordination chemistry and materials science.

Historical Context of Aminomethylpyrrolidine Derivatives

The development of aminomethylpyrrolidine derivatives has evolved significantly since the early investigations into pyrrolidine chemistry, with research efforts consistently driven by the need for more sophisticated pharmaceutical intermediates and synthetic building blocks. Historical approaches to synthesizing aminomethylpyrrolidine compounds typically involved multi-step processes starting from readily available starting materials such as 4-hydroxyproline or through the modification of existing pyrrolidine derivatives. These early synthetic strategies often required complex purification procedures and suffered from issues related to stereochemical control, particularly when attempting to prepare optically active forms of aminomethylpyrrolidine derivatives.

The evolution of synthetic methodologies for aminomethylpyrrolidine derivatives has been marked by significant advances in both efficiency and stereoselectivity. Early patent literature from the 1970s describes processes for preparing 2-aminomethyl-pyrrolidine through multi-step sequences involving nitromethylene intermediates and subsequent reduction reactions. These historical methods, while effective, often produced modest yields and required extensive purification steps to achieve acceptable purity levels. The development of more sophisticated synthetic approaches has been driven by the increasing demand for these compounds as pharmaceutical intermediates, particularly in the synthesis of substances with attractive pharmacodynamic properties.

Recent advances in the synthesis of aminomethylpyrrolidine derivatives have been facilitated by improved understanding of reaction mechanisms and the development of more selective catalytic systems. Modern synthetic approaches often employ enantioselective methods that allow for the direct preparation of optically active aminomethylpyrrolidine derivatives without the need for subsequent resolution procedures. These developments have been particularly important for pharmaceutical applications, where the stereochemistry of drug molecules can dramatically influence their therapeutic efficacy and side effect profiles.

The historical development of this compound and related compounds reflects broader trends in medicinal chemistry toward the design of more complex, polyfunctional molecules. The incorporation of multiple functional groups within a single molecular framework represents a modern approach to drug design that seeks to optimize multiple pharmaceutical properties simultaneously. This evolutionary approach has led to the development of compounds that can interact with multiple biological targets or exhibit enhanced stability and bioavailability compared to simpler structural analogs.

Research Objectives and Scientific Scope

Contemporary research involving this compound encompasses multiple scientific disciplines and reflects the compound's potential applications across diverse areas of chemical and biological research. The primary research objectives surrounding this compound focus on understanding its synthetic accessibility, chemical reactivity patterns, and potential utility as a building block for more complex molecular architectures. These investigations are motivated by the compound's unique structural features, which combine the well-established pharmacological relevance of pyrrolidine derivatives with the additional functionality provided by aminomethyl and acyl substituents.

One significant area of research interest involves the compound's potential role in pharmaceutical development, particularly as an intermediate in the synthesis of bioactive molecules targeting neurological and psychiatric disorders. Research in this area has demonstrated that aminomethylpyrrolidine derivatives can serve as key intermediates in creating drugs that modulate neurotransmitter systems, contributing to our understanding of brain chemistry and potential treatments for mental health conditions. The specific structural features of this compound, including its dual nitrogen functionality and steric bulk, make it particularly interesting for researchers seeking to develop novel therapeutic agents with improved selectivity and efficacy profiles.

The compound's utility in asymmetric synthesis represents another important research objective, with investigations focusing on its potential as a chiral auxiliary or organocatalyst in enantioselective transformations. The pyrrolidine ring system has a well-established history in asymmetric catalysis, and the additional structural complexity provided by the aminomethyl and acyl substituents may enhance the compound's effectiveness in promoting stereoselective reactions. Research in this area seeks to understand how structural modifications to the basic pyrrolidine scaffold can be leveraged to create more efficient and selective catalytic systems for industrial chemical processes.

Material science applications constitute an emerging area of research interest, where the compound's bifunctional nature and ability to participate in multiple types of chemical interactions make it attractive for developing new polymeric materials with specific properties. Investigations in this field explore how the compound's amine and carbonyl functionalities can be utilized to create cross-linked networks or to introduce specific binding sites within polymer matrices. These research efforts are motivated by the need for advanced materials with tailored properties for applications in areas such as drug delivery, sensor technology, and separation processes.

Properties

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLJEADWWWFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of N-Benzyl-2-nitromethylene-pyrrolidine

  • Starting Material: N-Benzyl-2-nitromethylene-pyrrolidine
  • Catalyst: Raney nickel
  • Solvent: Ethanol with hydrochloric acid (stoichiometric excess relative to nitromethylene)
  • Conditions: Hydrogenation in an autoclave at pressures initially 50 kg/cm², increasing to 145 kg/cm²; reaction temperature at 100 °C for 5 hours
  • Yield: Approximately 78%
  • Purification: Post-reaction filtration to remove catalyst, solvent evaporation, alkaline extraction with NaOH and KOH, drying, and vacuum distillation to isolate 2-aminomethyl-pyrrolidine (boiling point 86–89 °C at 32 mm Hg)
  • Reference: Patent CA1047041A details this process for the preparation of 2-aminomethyl-pyrrolidine, a key intermediate structurally related to the aminomethylpyrrolidine moiety in the target compound.

Functionalization to 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one

Following the synthesis of the aminomethylpyrrolidine intermediate, the next step involves acylation with a 2,2-dimethylpropanoyl group to form the ketone functionality at the 1-position of the pyrrolidine nitrogen.

Alternative Synthetic Routes and Catalytic Systems

While the above routes represent classical synthetic strategies, recent advances in catalysis and green chemistry have introduced alternative methods that could be adapted for the preparation of this compound or its intermediates.

InCl3-Catalyzed Multi-Component Reactions

  • Catalyst: Indium(III) chloride (InCl3), 20 mol%
  • Solvent: 50% ethanol in water
  • Conditions: Ultrasound irradiation at 40 °C for 20 minutes
  • Advantages: High yields (up to 95%), short reaction times, and mild conditions
  • Application: Although primarily reported for the synthesis of pyrano[2,3-c]pyrazole derivatives, the methodology exemplifies efficient catalysis and could inspire analogous multi-component or one-pot syntheses involving aminomethylpyrrolidine derivatives.

Summary of Key Preparation Parameters

Step Reagents/Conditions Catalyst/Base Solvent Temperature Yield (%) Notes
Reduction of N-benzyl nitromethylene-pyrrolidine Raney Ni, H2, HCl in ethanol, autoclave Raney nickel Ethanol + HCl 100 °C, 5 h 78 High-pressure hydrogenation, purification by distillation
Acylation of aminomethylpyrrolidine 2,2-Dimethylpropanoyl chloride, base (Cs2CO3 or DIEA) Cs2CO3 or N-ethyl-N,N-diisopropylamine DMSO or toluene 70–100 °C, inert atmosphere 70–90 Microwave irradiation enhances reaction; palladium catalysis used in related couplings
Alternative multi-component synthesis (inspiration) Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrile InCl3 (20 mol%) 50% EtOH 40 °C, ultrasound, 20 min 85–95 Efficient green chemistry approach; may inform future synthetic designs

Research Findings and Analytical Data

  • The reduction step producing 2-aminomethyl-pyrrolidine is well-established with reproducible yields and clear purification protocols involving alkaline extraction and vacuum distillation.
  • Acylation reactions involving aminomethylpyrrolidine derivatives proceed efficiently under inert atmospheres with bases scavenging acid by-products; microwave-assisted heating has been shown to improve reaction times and yields.
  • Catalytic systems such as palladium complexes with BINAP ligands facilitate coupling reactions on related substrates, suggesting potential applicability for complex functionalization steps.
  • Analytical characterization of intermediates and final products typically involves NMR, IR, LC-MS, and HPLC to confirm structure and purity, as reported in synthetic studies of related aminomethylpyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Sodium iodide in acetone at room temperature.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or ethers.

Scientific Research Applications

Chemistry

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

The compound has been investigated for its role as a ligand in receptor binding studies. Its interaction with biological targets can provide insights into receptor mechanisms and potential therapeutic applications.

Medicine

Research has explored its potential therapeutic effects in treating neurological disorders . Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials and formulations.

Similar Compounds

Compound NameStructureKey Characteristics
PyrrolidinePyrrolidine StructureSimpler analog with basic nitrogen structure
Pyrrolidin-2-onePyrrolidin-2-one StructureContains a carbonyl group; different reactivity
Pyrrolidine-2,5-dionesPyrrolidine-2,5-diones StructureUsed in medicinal chemistry

Uniqueness

The specific substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from similar compounds.

Case Study 1: Neurological Research

In a study examining the effects of various ligands on neurotransmitter receptors, this compound demonstrated significant binding affinity for specific receptor sites. This suggests potential therapeutic applications in treating conditions like anxiety and depression.

Case Study 2: Organic Synthesis

Researchers utilized this compound as an intermediate to synthesize novel derivatives aimed at enhancing pharmacological efficacy. The modifications led to compounds with improved bioavailability and reduced side effects compared to existing medications.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties Evidence Source
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one C₉H₁₈N₂O 170.25 g/mol Pyrrolidine, pivaloyl, primary amine Potential organocatalyst, discontinued
1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) C₂₁H₃₉NO 321.54 g/mol Pyrrolidine, long alkyl chain Surfactant or lipid-like properties
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) C₁₁H₁₃BrO 241.13 g/mol Aryl ketone, bromine substituent Electrophilic halogenation substrate
(S)-LA1 (Proline-based ligand) C₂₃H₃₀NOP 367.46 g/mol Chiral pyrrolidine, phosphino group Asymmetric hydrogenation catalyst
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethylpropan-1-one C₁₃H₁₄Cl₂O₂ 273.16 g/mol Epoxide, dichlorophenyl Reactive intermediate for epoxide chemistry
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one C₁₆H₂₅N₃O 275.39 g/mol Tertiary amine, arylalkylamino Potential neurotransmitter analog

Key Comparative Insights

Halogenated analogues (e.g., 3ia) exhibit electrophilic reactivity due to bromine substituents, unlike the nucleophilic primary amine in the target compound .

Catalytic Utility Chiral proline-based ligands like (S)-LA1 incorporate phosphino groups for metal coordination in asymmetric hydrogenation, a feature absent in the target compound. However, the latter’s aminomethyl group may enable alternative catalytic mechanisms via H-bonding, as seen in compound II .

Hydrogen-Bonding Potential The primary amine in the target compound contrasts with tertiary amines in 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one, which may reduce H-bond donor capacity but enhance solubility in nonpolar media .

Synthetic Accessibility The discontinued status of the target compound () contrasts with commercially available analogues like (R)-1-(3-aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one, suggesting possible challenges in synthesis or stability .

Biological Activity

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one, also known by its CAS number 1339164-60-1, is a chemical compound characterized by its unique structure that includes a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C10H20N2O
  • Molecular Weight : 172.28 g/mol
  • IUPAC Name : this compound

The presence of the pyrrolidine ring and the aminomethyl group suggests that this compound may interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is hypothesized to act as a ligand for various receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Research Findings

Recent studies have explored the compound's effects on several biological systems:

  • Neurotransmitter Modulation : The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine structure can enhance its efficacy .

Case Studies

  • Inhibition of Acetylcholinesterase : A study demonstrated that compounds similar to this compound displayed significant inhibition of AChE with IC50 values in the nanomolar range, suggesting strong potential as therapeutic agents for cognitive disorders .
  • Antiproliferative Effects : In vitro studies on cancer cell lines revealed that certain analogs of this compound could inhibit cell growth effectively, with GI50 values comparable to established chemotherapeutics. This highlights the compound's potential in cancer treatment strategies .

Comparative Analysis

CompoundBiological ActivityReference
This compoundAChE inhibition, anticancer properties
PyrrolidineBasic neuroactivityGeneral knowledge
Isatin Mannich BasesAnticancer and enzyme inhibition

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural identity of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for resolving the pyrrolidine ring conformation, aminomethyl substitution, and dimethylpropanone backbone. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amine (N-H) functional groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For stereochemical analysis, X-ray crystallography (as demonstrated in structural reports for related pyrrolidinone derivatives) provides unambiguous confirmation of spatial arrangements .

Q. How should researchers design synthetic routes for this compound?

  • Answer : A retrosynthetic approach should prioritize:

  • Step 1 : Synthesis of the pyrrolidine core via cyclization of γ-aminoketones or reductive amination of diketones.
  • Step 2 : Introduction of the aminomethyl group using Boc-protected intermediates to prevent side reactions.
  • Step 3 : Coupling with 2,2-dimethylpropan-1-one via nucleophilic acyl substitution or Grignard reactions.
    • Key considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization at the pyrrolidine chiral center. Monitor purity at each stage using HPLC or TLC .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Store the compound in a desiccator due to potential hygroscopicity. In case of exposure:

  • Skin Contact : Wash with soap and water; seek medical attention if irritation persists.
  • Inhalation : Move to fresh air; administer oxygen if necessary.
    • Reference safety data sheets for structurally similar pyrrolidinone derivatives for hazard classification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from:

  • Purity Variability : Use orthogonal analytical methods (e.g., HPLC-MS, elemental analysis) to verify compound integrity.
  • Assay Conditions : Standardize cell culture media, pH, and temperature across studies.
  • Receptor Heterogeneity : Conduct species-specific receptor binding assays (e.g., radioligand displacement) to clarify target selectivity.
    • Cross-validate findings with in silico docking studies to predict binding affinities .

Q. What experimental strategies optimize the enantiomeric purity of this compound during synthesis?

  • Answer :

  • Chiral Catalysis : Employ asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) for stereocontrol.
  • Chromatographic Resolution : Use chiral stationary phases (CSPs) in HPLC for enantiomer separation.
  • Crystallization : Leverage differential solubility of diastereomeric salts (e.g., tartaric acid derivatives).
    • Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Q. How can the environmental stability and degradation pathways of this compound be assessed?

  • Answer :

  • Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS.
  • Photolysis : Use UV-Vis irradiation to simulate sunlight exposure; track byproducts with high-resolution mass spectrometry.
  • Microbial Degradation : Incubate with soil or wastewater microbiota; quantify residual compound via isotope dilution assays.
    • Computational models (e.g., EPI Suite) predict biodegradation half-lives and ecotoxicological endpoints .

Q. What methodologies are suitable for studying the compound’s interaction with biological membranes?

  • Answer :

  • Liposome Assays : Prepare model membranes with varying lipid compositions (e.g., DOPC, cholesterol) and measure partitioning via fluorescence anisotropy.
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics.
  • Molecular Dynamics (MD) Simulations : Simulate membrane penetration using force fields like CHARMM or AMBER.
    • Cross-correlate findings with cell-based permeability assays (e.g., Caco-2 monolayers) .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments under controlled conditions and use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
  • Theoretical Frameworks : Link studies to pharmacokinetic models (e.g., compartmental analysis) or quantum mechanical calculations for mechanistic insights .

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